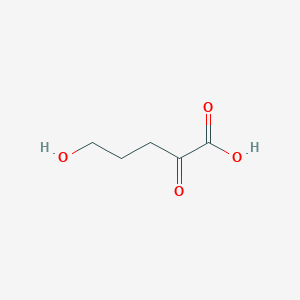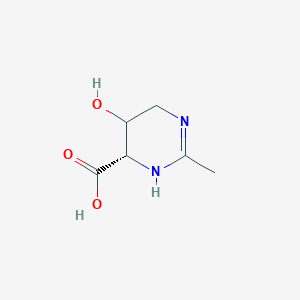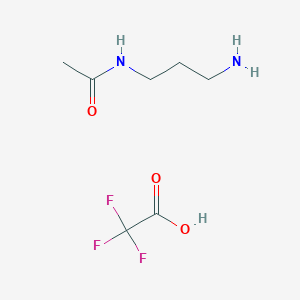![molecular formula C16H11ClN2O3 B15216175 5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
5-Chloro-6-nitrospiro[chroman-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-nitrospiro[chroman-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both chloro and nitro functional groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitrospiro[chroman-2,2’-indole] typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by a spirocyclization reaction. The nitration step often employs mixed acid (sulfuric acid and nitric acid) under controlled temperature conditions to introduce the nitro group. The spirocyclization can be achieved through various cyclization agents and conditions, depending on the specific precursor used .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-nitrospiro[chroman-2,2’-indole] undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-chloro-6-aminospiro[chroman-2,2’-indole], while substitution reactions can introduce various functional groups at the chloro position .
Aplicaciones Científicas De Investigación
5-Chloro-6-nitrospiro[chroman-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-nitrospiro[chroman-2,2’-indole] involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Nitrospiro[chroman-2,2’-indole]: Lacks the chloro group, which affects its reactivity and applications.
5-Chloro-2-nitroaniline: Similar functional groups but different core structure, leading to different chemical properties and uses.
Spiropyran derivatives: Share the spiro linkage but have different substituents, resulting in varied applications.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C16H11ClN2O3 |
|---|---|
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
5-chloro-6-nitrospiro[3,4-dihydrochromene-2,2'-indole] |
InChI |
InChI=1S/C16H11ClN2O3/c17-15-11-7-8-16(9-10-3-1-2-4-12(10)18-16)22-14(11)6-5-13(15)19(20)21/h1-6,9H,7-8H2 |
Clave InChI |
YZUNPNCFATUDOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=C3C=CC=CC3=N2)OC4=C1C(=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


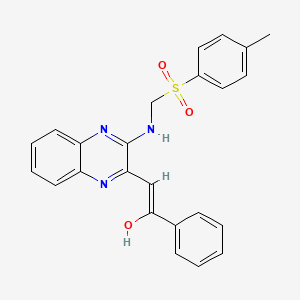
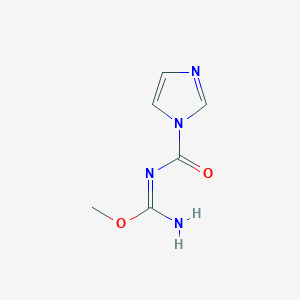
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
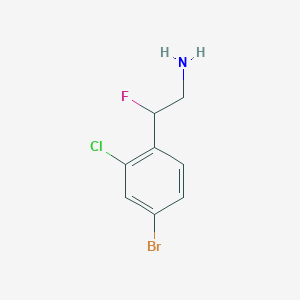
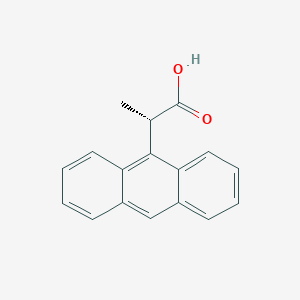
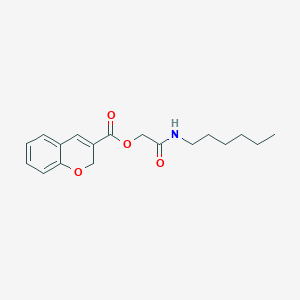
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)
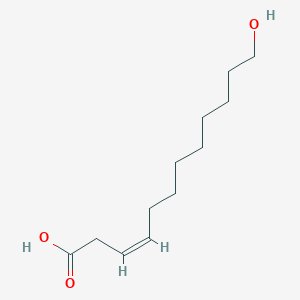
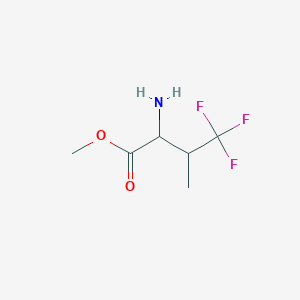
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
